2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H15F3N4OS2 and its molecular weight is 412.45. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Research on compounds structurally related to 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide has provided insight into their crystal structures, indicating a folded conformation influenced by intramolecular hydrogen bonding, which affects their chemical behavior and potential bioactivity. Studies have revealed various derivatives through crystallographic analysis, demonstrating the potential for diverse applications in chemical synthesis and design of novel molecules with specific functional properties (Subasri et al., 2017).
Antimicrobial and Antifungal Activities
Research into related compounds has shown promising antimicrobial and antifungal activities. These studies involve the synthesis of novel heterocyclic compounds incorporating sulfamido moieties, leading to the evaluation of their biological activities against various microbial and fungal strains. The synthesized compounds demonstrate significant potential in developing new antimicrobial agents, highlighting the relevance of structural modifications to enhance bioactivity (Nunna et al., 2014).
Antiviral Research
The exploration of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl derivatives has extended into antiviral research, particularly in the context of COVID-19. Quantum chemical insights, including molecular structure, natural bond orbital analysis, and spectroscopic studies, have been conducted on related compounds. These studies not only provide a deeper understanding of the molecular interactions but also assess the antiviral potency against SARS-CoV-2, offering a foundation for designing antiviral drugs based on this chemical scaffold (Mary et al., 2020).
Drug Design and Molecular Docking
The versatile scaffold of 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives has been utilized in drug design, focusing on dual inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase. These compounds have been synthesized and evaluated, demonstrating potent inhibitory activities. Such research is crucial for the development of novel therapeutic agents with improved efficacy and specificity (Gangjee et al., 2008).
Mechanism of Action
Target of Action
The name suggests that it may be a kinase inhibitor, possibly targeting casein kinase 1 (ck1) .
Mode of Action
As a potential kinase inhibitor, it might interact with its target by binding to the active site of the kinase, thereby inhibiting its activity and resulting in changes in cellular processes .
Biochemical Pathways
Ck1, a potential target of this compound, is known to be involved in various cellular processes, including cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation . Therefore, CBKinase1_005609 might affect these pathways.
Result of Action
If it inhibits ck1, it could potentially affect a wide range of cellular processes, as ck1 is involved in many key cellular functions .
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS2/c1-8-9(2)27-15-13(8)14(21)23-16(24-15)26-7-12(25)22-11-6-4-3-5-10(11)17(18,19)20/h3-6H,7H2,1-2H3,(H,22,25)(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUZYGNWCPEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.